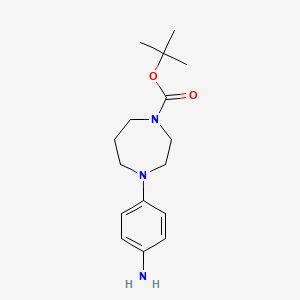

tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate

Vue d'ensemble

Description

The compound tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a related compound with a similar structure. It has a molecular weight of 277.37 and its IUPAC name is tert-butyl 4-(4-aminophenyl)-1-piperazinecarboxylate .

Synthesis Analysis

While specific synthesis methods for “tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate” were not found, it’s worth noting that similar compounds are often used in the synthesis of fentanyl and its analogues .Molecular Structure Analysis

The molecular formula of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is C15H23N3O2 . Its average mass is 277.362 Da and its monoisotopic mass is 277.179016 Da .Physical And Chemical Properties Analysis

The compound tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Utility in Pharmaceutical Compounds

Tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate is involved in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the production of Rho-kinase inhibitor K-115, which has potential therapeutic applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, its role in the synthesis of high-affinity and selective radioligands for diazepam-insensitive benzodiazepine receptors, such as [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, underscores its significance in the development of SPECT imaging agents (Xiao-shu He et al., 1994).

Chemical Synthesis and Molecular Development

The tert-butyl group in this compound plays a crucial role in chemical synthesis. It is utilized in the synthesis of various molecular structures, including trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics, which serve as novel molecular scaffolds (Weitz, Pellegrini, Mierke, & Chorev, 1997). Additionally, the compound is used in reactions to generate lithiated tert-butyl cyclopropanecarboxylates, leading to the formation of α-substituted esters and carboxylic acids (Häner, Maetzke, & Seebach, 1986).

Polymer Science Applications

In polymer science, derivatives of tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate are utilized in the synthesis of polyamides. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol are synthesized using this compound, demonstrating its utility in creating new materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-9-18(11-12-19)14-7-5-13(17)6-8-14/h5-8H,4,9-12,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLRLFCSHYRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592477 | |

| Record name | tert-Butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |

CAS RN |

441313-14-0 | |

| Record name | tert-Butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.